molecular formula C11H18N2 B2537961 N1-tert-butyl-3-methylbenzene-1,4-diamine CAS No. 1155909-42-4

N1-tert-butyl-3-methylbenzene-1,4-diamine

Cat. No.: B2537961
CAS No.: 1155909-42-4
M. Wt: 178.279
InChI Key: ULVRELZPFVMUOG-UHFFFAOYSA-N
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Description

N1-tert-butyl-3-methylbenzene-1,4-diamine is an organic compound with the molecular formula C11H18N2. It is also known by its IUPAC name, N4- (tert-butyl)-2-methyl-1,4-benzenediamine . This compound is characterized by the presence of a tert-butyl group and a methyl group attached to a benzene ring, along with two amine groups at the 1 and 4 positions.

Mechanism of Action

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

It is known that aromatic compounds like this can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and consequently, its interaction with its targets.

Biochemical Pathways

It is known that aromatic compounds can undergo electrophilic aromatic substitution reactions . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, which can affect various biochemical pathways.

Pharmacokinetics

It is known that the compound is a solid at room temperature and soluble in most common organic solvents . This suggests that it may have good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-tert-butyl-3-methylbenzene-1,4-diamine typically involves the alkylation of 3-methylbenzene-1,4-diamine with tert-butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the alkylation process .

Chemical Reactions Analysis

Types of Reactions

N1-tert-butyl-3-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted benzene derivatives .

Scientific Research Applications

N1-tert-butyl-3-methylbenzene-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N1-tert-butyl-3-ethylbenzene-1,4-diamine
  • N1-tert-butyl-3-methylbenzene-1,4-diamine

Uniqueness

This compound is unique due to the presence of both tert-butyl and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-N-tert-butyl-2-methylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVRELZPFVMUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155909-42-4
Record name N1-tert-butyl-3-methylbenzene-1,4-diamine
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